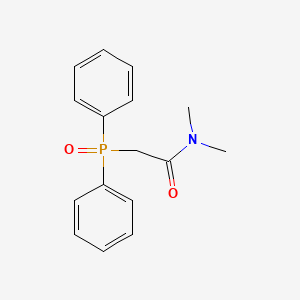![molecular formula C6H6N2OS B12907430 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 139218-70-5](/img/structure/B12907430.png)
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique thiazolo[3,2-a]pyrimidine ring structure, which imparts distinct chemical and biological properties. The molecular formula of 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is C6H8N2OS .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aldehyde component.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often employed in the synthesis of thiazolopyrimidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly with electrophiles, are common due to the active methylene group in the structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and alkylating agents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an anticancer, antibacterial, and anti-inflammatory agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. For instance, derivatives of this compound have been evaluated as antagonists of the 5-HT2A receptor, which is involved in neurotransmission .
Vergleich Mit ähnlichen Verbindungen
- 5-Phenyl-5H-thiazolo[3,2-a]pyrimidine hydrobromides
- 2-Substituted thiazolo[3,2-a]pyrimidine derivatives
- Ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates
Comparison: 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific ring structure and the presence of an active methylene group, which makes it highly reactive towards electrophiles. This reactivity distinguishes it from other similar compounds and enhances its utility in various chemical reactions and biological applications .
Eigenschaften
CAS-Nummer |
139218-70-5 |
|---|---|
Molekularformel |
C6H6N2OS |
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
6,7-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N2OS/c9-5-1-2-7-6-8(5)3-4-10-6/h3-4H,1-2H2 |
InChI-Schlüssel |
MJKCMOMFNMNOLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C2N(C1=O)C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


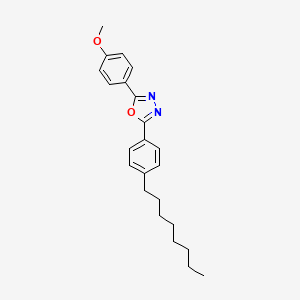
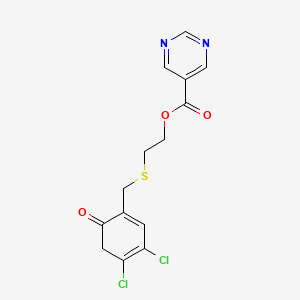
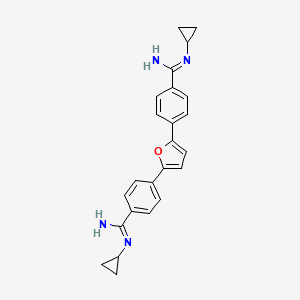
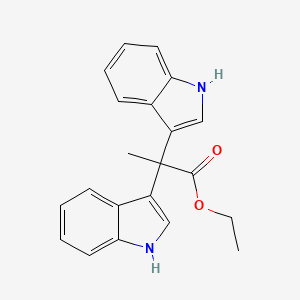
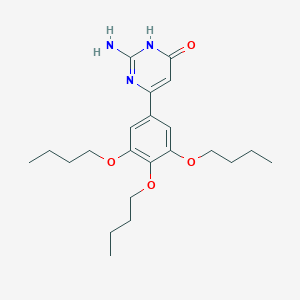

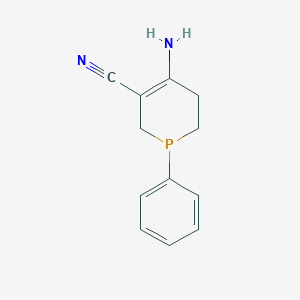
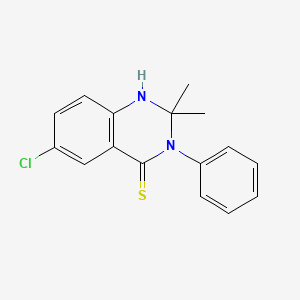
![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
![Furan, tetrahydro-2-[(phenylmethoxy)methyl]-](/img/structure/B12907410.png)
![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)

